molecular formula C10H13NO2Si B14673598 (2-Isocyanatophenoxy)(trimethyl)silane CAS No. 43112-69-2

(2-Isocyanatophenoxy)(trimethyl)silane

Katalognummer: B14673598
CAS-Nummer: 43112-69-2
Molekulargewicht: 207.30 g/mol
InChI-Schlüssel: DRMFFRMQLQRGIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of an isocyanate group and a trimethylsilyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- typically involves the reaction of benzene derivatives with isocyanates and trimethylsilyl reagents. One common method includes the reaction of 1-chloro-2-[(trimethylsilyl)oxy]benzene with sodium cyanate under controlled conditions to form the desired isocyanate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity. The process often includes steps such as purification and distillation to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The isocyanate group can hydrolyze to form amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isocyanate group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions include substituted benzene derivatives, amines, and various oxidized or reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- involves its reactivity with nucleophiles, leading to the formation of various products. The isocyanate group is highly reactive and can form stable bonds with nucleophilic sites on other molecules, making it useful in synthesis and modification of compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-isocyanato-2-methyl-: Similar structure but with a methyl group instead of a trimethylsilyl group.

    Benzene, 1-isocyanato-2-hydroxy-: Contains a hydroxy group instead of a trimethylsilyl group.

Uniqueness

Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the trimethylsilyl group can act as a protecting group or influence the reactivity of the compound .

Eigenschaften

CAS-Nummer

43112-69-2

Molekularformel

C10H13NO2Si

Molekulargewicht

207.30 g/mol

IUPAC-Name

(2-isocyanatophenoxy)-trimethylsilane

InChI

InChI=1S/C10H13NO2Si/c1-14(2,3)13-10-7-5-4-6-9(10)11-8-12/h4-7H,1-3H3

InChI-Schlüssel

DRMFFRMQLQRGIL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1=CC=CC=C1N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.